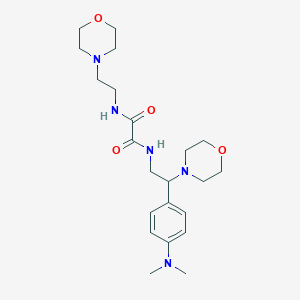

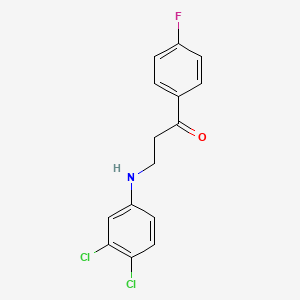

![molecular formula C24H19N3O2 B2639758 8-甲氧基-1-(4-甲氧基苯基)-3-苯基-1H-吡唑并[4,3-c]喹啉 CAS No. 901267-10-5](/img/structure/B2639758.png)

8-甲氧基-1-(4-甲氧基苯基)-3-苯基-1H-吡唑并[4,3-c]喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“8-methoxy-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline” is a complex organic compound. It belongs to the class of quinolines, which are heterocyclic compounds with versatile applications in the fields of industrial and synthetic organic chemistry . Quinolines play a major role in medicinal chemistry and are often used as scaffolds for drug discovery .

Synthesis Analysis

The synthesis of quinoline derivatives has been reported in various ways in the literature . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety . The presence of methoxy and methylphenyl groups in “8-methoxy-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline” influences its unique structural features.Chemical Reactions Analysis

The chemical reactivity of “8-methoxy-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline” is influenced by its unique structural features, including the presence of methoxy and methylphenyl groups. Various synthesis protocols have been reported for the construction of this scaffold .科学研究应用

超分子聚集

研究重点关注取代基对二氢苯并吡唑并喹啉超分子聚集维度的影响。例如,甲氧基取代基影响氢键模式,通过 C-H...N、C-H...O 和 C-H...π(芳烃) 氢键的组合,形成复杂的三维框架结构 (Portilla 等,2005 年)。

合成方法

新型吡唑并[4,3-c]喹啉衍生物的制备展示了合成化学的进步。这些方法涉及喹啉-4-酮的功能化,从而形成具有潜在配体性质的受限吡唑衍生物,用于生物受体 (Kasiotis 等,2006 年)。此外,还描述了在各种条件下通过前体相互作用合成特定的吡唑并[4,3-c]喹啉化合物,提供了对这些反应的区域选择性和机理的见解 (Chimichi 等,2008 年)。

生物活性

已经研究了带有吡唑啉残基的喹啉衍生物的抗菌和抗肿瘤特性。这些研究为这些化合物的潜在治疗应用提供了有价值的数据。例如,某些喹啉衍生物已显示出对多种病原体的显着抗菌活性,表明它们作为抗菌剂的潜力 (Kumar 等,2014 年)。此外,吡唑并[3,4-d]嘧啶衍生物的合成及其作为抗菌剂的评估进一步强调了这些化合物在解决微生物耐药性方面的相关性 (Holla 等,2006 年)。

未来方向

Quinoline derivatives have shown promising pharmaceutical and biological activities, making them valuable in drug research and development . Therefore, the future directions for “8-methoxy-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline” could involve further exploration of its potential biological and pharmaceutical activities.

作用机制

Mode of Action

Quinoline derivatives often exert their effects by binding to their targets and modulating their activity .

Biochemical Pathways

Quinoline derivatives can affect a variety of biochemical pathways depending on their specific targets .

Pharmacokinetics

The pharmacokinetic properties of a compound depend on its chemical structure and can vary widely among different compounds .

Result of Action

The effects of a compound at the molecular and cellular level depend on its mode of action and the biochemical pathways it affects .

Action Environment

Environmental factors can influence the action of a compound in various ways, including by affecting its stability, its absorption and distribution in the body, and its interactions with its targets .

属性

IUPAC Name |

8-methoxy-1-(4-methoxyphenyl)-3-phenylpyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3O2/c1-28-18-10-8-17(9-11-18)27-24-20-14-19(29-2)12-13-22(20)25-15-21(24)23(26-27)16-6-4-3-5-7-16/h3-15H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMPYJQBRJWCZLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C3=C4C=C(C=CC4=NC=C3C(=N2)C5=CC=CC=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-methoxy-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

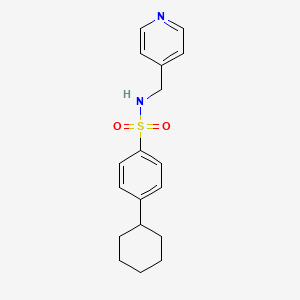

![2-[(1-Methanesulfonylpiperidin-4-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2639675.png)

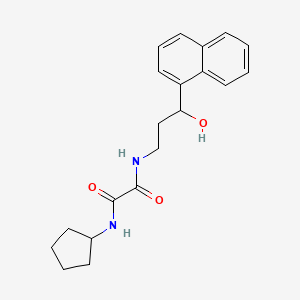

![Endo-9-boc-7-hydroxy-3-oxa-9-azabicyclo[3.3.1]nonane](/img/structure/B2639676.png)

![N-(2,3-dimethoxybenzyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2639677.png)

![2-[(2-Fluorophenyl)methyl]-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![Tert-butyl (4S,5R)-2-[(6-chloropyridazin-3-yl)methyl]-4,5-dihydroxydiazinane-1-carboxylate](/img/structure/B2639681.png)

![5-Thia-8-azaspiro[3.6]decane hydrochloride](/img/structure/B2639684.png)